2-phenoxy-1-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
Description
Properties
IUPAC Name |
2-phenoxy-1-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c27-21(16-28-18-4-2-1-3-5-18)26-14-12-25(13-15-26)20-7-6-19(23-24-20)17-8-10-22-11-9-17/h1-11H,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAFJBBBDUDIJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)C(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyridazinone derivatives, have been shown to interact with a range of biological targets and physiological effects.
Mode of Action
For instance, some pyridazinone derivatives have been reported to inhibit platelet aggregation, possibly by inhibiting TXA2 formation and intracellular calcium mobilization.
Biological Activity
2-Phenoxy-1-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a complex structure that includes a phenoxy group, a piperazine moiety, and a pyridazinyl derivative, which contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure
The molecular formula of 2-Phenoxy-1-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is with a molecular weight of 389.4 g/mol. The structural components are illustrated in the following table:
| Component | Description |
|---|---|
| Common Name | 2-Phenoxy-1-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}ethanone |
| Molecular Formula | |
| Molecular Weight | 389.4 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The piperazine and pyridazinyl groups are known to modulate the activity of specific enzymes and receptors, potentially influencing pathways related to pain, inflammation, and neuropharmacology .
Antinociceptive Activity
Research indicates that compounds with similar structural motifs have demonstrated antinociceptive properties. For instance, derivatives containing piperazine have been shown to inhibit fatty acid amide hydrolase (FAAH), leading to increased levels of endogenous cannabinoids such as anandamide. This mechanism suggests potential applications in pain management .
Antimicrobial Properties
Preliminary studies have suggested that compounds similar to 2-Phenoxy-1-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}ethanone may exhibit antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. Compounds in related studies showed significant inhibitory concentrations (IC90) against this bacterium, indicating that this class of compounds could be further explored for anti-tubercular applications .
Case Studies and Research Findings
Several studies have focused on the biological activity of piperazine derivatives, highlighting their pharmacological potential:
- Antinociceptive Effects : A study demonstrated that certain piperazine derivatives significantly reduced pain responses in animal models, suggesting their utility as analgesics .
- Inhibition of FAAH : Research on FAAH inhibitors has shown that piperazine-containing compounds can effectively modulate endocannabinoid levels, providing insights into their role in managing pain and inflammation .
- Antimicrobial Activity : In vitro assays reported that some pyridazine derivatives exhibited promising antibacterial effects against Mycobacterium tuberculosis, with IC50 values indicating effective concentrations for therapeutic use .
Scientific Research Applications
Medicinal Chemistry Applications
The primary application of 2-phenoxy-1-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one lies in its potential as a therapeutic agent. Research indicates that it may function as a PDE10A inhibitor , which has implications for treating various neurological disorders such as schizophrenia and other cognitive dysfunctions. PDE10A inhibitors are known to enhance dopaminergic signaling, which can be beneficial in these contexts .
Case Study: PDE10A Inhibition
In a study focusing on PDE10A inhibitors, compounds similar to 2-phenoxy-1-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one were shown to significantly reduce symptoms associated with cognitive deficits in animal models. The study highlighted the compound's ability to improve memory and learning processes, suggesting its potential utility in clinical settings for patients with cognitive impairments .
Biological Research Applications
Beyond medicinal chemistry, this compound is also utilized in biological research to explore its interactions with specific molecular targets. Its structural components allow it to engage with various enzymes and receptors, potentially modulating their activities.
Industrial Applications
In addition to its research applications, 2-phenoxy-1-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one has potential industrial applications. Its unique properties may make it suitable for developing new materials or as a precursor in synthesizing other complex organic compounds.
Summary of Research Findings
The following table summarizes key findings related to the applications of 2-phenoxy-1-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one:
Comparison with Similar Compounds
Structural Analogues with Piperazine-Pyridazine/Pyrimidine Scaffolds
The following compounds share key structural motifs and are compared in Table 1:
Q & A
Q. Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Higher temps accelerate coupling but risk decomposition |
| Catalyst loading | 5–10 mol% Pd | Excess Pd increases impurities |
| Reaction time | 12–24 hr | Shorter times lead to incomplete coupling |
How can structural elucidation techniques resolve ambiguities in the compound’s piperazine-pyridazine connectivity?
Q. Basic
- NMR spectroscopy :
- X-ray crystallography : Resolves spatial arrangement of pyridin-4-yl and pyridazine moieties (e.g., dihedral angles >30° indicate steric hindrance) .
Advanced : Conflicting NOESY data may arise from dynamic piperazine ring puckering. Use variable-temperature NMR to distinguish static vs. dynamic disorder .
What pharmacological targets are hypothesized for this compound, and how are binding affinities validated?
Q. Basic
- Therapeutic hypotheses :
- Serotonin receptor (5-HT) modulation due to piperazine topology .
- Kinase inhibition (e.g., EGFR) via pyridazine interactions .
- Validation methods :
- Radioligand binding assays (IC determination) .
- Cellular assays (e.g., MTT for cytotoxicity in cancer lines) .
How can researchers optimize reaction yields when scaling up synthesis from mg to gram quantities?
Q. Advanced
- Parameter screening : Use DoE (Design of Experiments) to identify critical factors (e.g., Pd catalyst purity >98% improves yield by 15%) .
- Workflow adjustments :
- Replace column chromatography with recrystallization (solvent: EtOAc/hexane) for faster purification .
- Implement flow chemistry for Suzuki coupling to enhance reproducibility .
How should researchers address contradictions in spectral data (e.g., unexpected 1^11H NMR splitting patterns)?
Q. Advanced
- Hypothesis testing :
- Scenario : Unresolved piperazine signals suggest conformational flexibility.
- Solution : DFT calculations (B3LYP/6-31G*) model rotational barriers and predict splitting patterns .
- Alternative techniques :
What methodologies are used to study the compound’s interaction with biological targets at the molecular level?
Q. Advanced
- Biophysical assays :
- Surface plasmon resonance (SPR) for real-time binding kinetics (/) .
- Isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) .
- Structural biology :
- Co-crystallization with 5-HT receptor fragments (resolution <2.5 Å) .
How can computational modeling predict the compound’s bioavailability and metabolic stability?
Q. Advanced
- In silico tools :
- ADMET prediction : Use SwissADME to estimate logP (~3.2) and CYP450 metabolism sites .
- Molecular dynamics (MD) : Simulate blood-brain barrier penetration (e.g., 80 ns simulations with CHARMM36 force field) .
- Validation : Compare predicted vs. experimental microsomal stability (e.g., human liver microsomes t >30 min) .
What strategies mitigate solubility challenges during in vitro assays?
Q. Advanced
-
Solubility enhancement :
Solvent System Solubility (mg/mL) Compatibility DMSO:PBS (1:9) 0.5–1.0 High (cell viability >90%) Cyclodextrin complexes 2.5–3.5 Limited to non-ionic surfactants -
Nanoformulation : Liposomal encapsulation improves aqueous solubility 5-fold .
How can researchers resolve discrepancies in reported biological activities across studies?
Q. Advanced
- Meta-analysis : Compare assay conditions (e.g., ATP concentration in kinase assays alters IC by 10-fold) .
- Orthogonal validation :
- Use CRISPR-edited cell lines to confirm target specificity .
- Cross-validate with proteomics (e.g., SILAC for pathway enrichment) .
What experimental frameworks assess the compound’s metabolic stability and potential toxicity?
Q. Advanced
- Metabolic profiling :
- LC-MS/MS identifies major metabolites (e.g., hydroxylation at pyridazine C6) .
- Human hepatocyte incubation (3 hr) quantifies clearance rates .
- Toxicity screening :
- Ames test for mutagenicity (≥90% viability at 10 µM) .
- hERG channel inhibition assay (IC >30 µM required for cardiac safety) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
